2,4-Difluoro-5-(trifluoromethyl)pyridine
Overview
Description
2,4-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an important building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with a fluorinating agent. For example, 2,4-difluoropyridine can be reacted with trifluoromethylating agents under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes. These processes may include the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metals and organometallic compounds. Conditions typically involve polar aprotic solvents and controlled temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,4,6-Trifluoropyridine
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated pyridines .
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVOBZXQAHLCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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